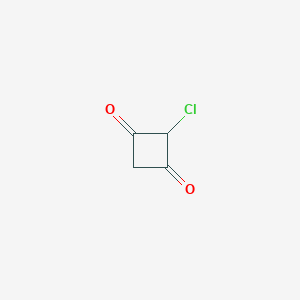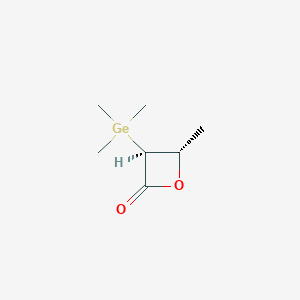![molecular formula C30H27N3O3 B14480685 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 65515-50-6](/img/structure/B14480685.png)
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by the presence of three ethenylphenyl groups attached to the triazinane core, making it a highly substituted and potentially reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the trimerization of nitriles or the condensation of amidines with phosgene. One common method is the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene under controlled conditions . Another approach involves the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization reactions using cyanogen chloride or cyanamide as starting materials. The process requires precise control of temperature and pressure to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with a wide range of applications in agriculture and industry.
Melamine: A triazine derivative used in the production of resins and plastics.
Cyanuric Acid: Another triazine derivative used in the production of disinfectants and herbicides.
Uniqueness
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other triazine derivatives may not be suitable .
Properties
CAS No. |
65515-50-6 |
|---|---|
Molecular Formula |
C30H27N3O3 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1,3,5-tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H27N3O3/c1-4-22-13-7-10-16-25(22)19-31-28(34)32(20-26-17-11-8-14-23(26)5-2)30(36)33(29(31)35)21-27-18-12-9-15-24(27)6-3/h4-18H,1-3,19-21H2 |
InChI Key |
WRHRXWVXWBGIAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CN2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3C=C)CC4=CC=CC=C4C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
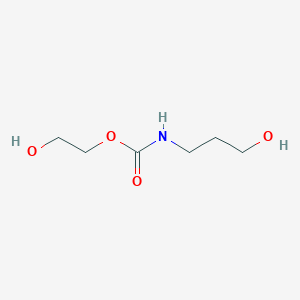
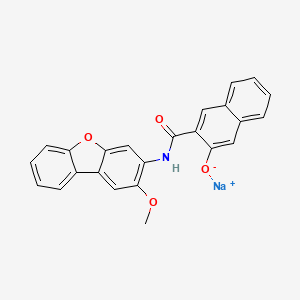


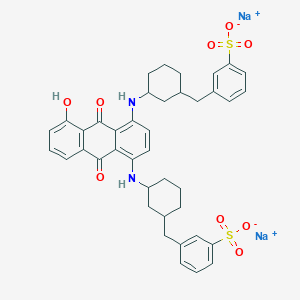
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
